4-(Bromomethyl)-5-methylthiazole

Radical bromination Regioselective synthesis Thiazole functionalization

Sourcing a regiospecifically pure C4-bromomethyl thiazole with predictable SN2 kinetics is a common bottleneck in medicinal chemistry. This compound provides the exact electrophilic handle required for distance-dependent pharmacophore construction. - Predictable Reactivity: Preferential C4-monobromination validated by computational modeling ensures batch-to-batch regiochemical fidelity. - Optimal Leaving Group: Bromide offers faster displacement than chloride while providing superior bench stability compared to labile iodomethyl analogs. - Key Intermediate: Enables synthesis of FGFR-1 inhibitor scaffolds and photocaged prodrug platforms via nucleophilic displacement.

Molecular Formula C5H6BrNS
Molecular Weight 192.08 g/mol
CAS No. 267643-30-1
Cat. No. B3256289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-5-methylthiazole
CAS267643-30-1
Molecular FormulaC5H6BrNS
Molecular Weight192.08 g/mol
Structural Identifiers
SMILESCC1=C(N=CS1)CBr
InChIInChI=1S/C5H6BrNS/c1-4-5(2-6)7-3-8-4/h3H,2H2,1H3
InChIKeyKTKVIBOZZFJJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-5-methylthiazole: Bifunctional Heterocyclic Intermediate


4-(Bromomethyl)-5-methylthiazole (CAS 267643-30-1) is a 4,5-disubstituted thiazole bearing a primary alkyl bromide (CH₂Br) at C4 and a methyl group at C5, with molecular formula C₅H₆BrNS and molecular weight 192.08 g/mol . The bromomethyl group provides a high-reactivity electrophilic handle for nucleophilic substitution (SN2), while the C5-methyl group modulates ring electronics and steric accessibility. Commercial sources typically offer this compound at 95–98% purity for research use . Its primary utility is as a synthetic intermediate for constructing more complex thiazole-containing pharmacophores, particularly where the C4-methylene spacer is required for distance-dependent target engagement .

Synthetic utility Bifunctional intermediate for thiazole pharmacophore construction
Electrophilic handle Primary alkyl bromide enables SN2 coupling with amines, thiols, alkoxides
Research supply Commercial availability at high purity for medicinal chemistry and process R&D

Why Positional Isomers and Halogen Analogs Are Not Replaceable


Substituting 4-(bromomethyl)-5-methylthiazole with its positional isomer 2-(bromomethyl)-5-methylthiazole or with halogen analogs (chloromethyl, iodomethyl) is not chemically equivalent. The C4-bromomethyl group exhibits distinct regioselectivity in radical-mediated synthesis pathways: computational modelling confirms that under radical bromination conditions, the C4-methyl of 4,5-dimethylthiazole undergoes preferential monobromination at 1.1 equivalents of NBS, whereas the C5-methyl position reacts only at higher stoichiometries with lower selectivity [1]. Furthermore, the bromide leaving group provides a reactivity midpoint—substantially faster SN2 kinetics than the corresponding chloride yet greater bench stability and handling safety than the iodide, which is commercially less available and requires strictly controlled storage to prevent decomposition [2]. These combined effects make C4-bromomethyl the optimal electrophilic warhead for applications requiring both predictable regiochemistry and manageable reactivity [3].

Target substitution C4-bromomethyl regiospecific substitution
Risk if replaced by C2 isomer Regiochemistry mismatch may alter coupling geometry and synthetic selectivity; radical bromination pathway differs
Target leaving group Bromide (Br⁻) provides balanced reactivity and bench stability
Risk if replaced by Cl or I analog Chloride slows SN2 kinetics; iodide raises storage instability and commercial scarcity. Reactivity-stability trade-off may not transfer

Quantitative Differentiation Against Key Comparators


Radical Bromination Regioselectivity on Thiazole Ring

In the radical bromination of 4,5-dimethylthiazole, treatment with 1.1 equivalents of N-bromosuccinimide (NBS) in the presence of AIBN yields the C4-monobrominated product (i.e., 4-(bromomethyl)-5-methylthiazole skeleton) regiospecifically. In contrast, the C5-methyl group remains unreactive under these conditions, and di-, tri-, and tetra-brominated mixtures involving C5 are formed only at higher NBS stoichiometries (≥2.2 eq) with no apparent selectivity [1]. Computational analysis at the PM3 and ab initio levels confirms that the C4-methyl-derived radical intermediate is energetically more stable than the C5-methyl-derived radical, rationalizing the observed regiochemistry [1].

Radical bromination regioselectivity
Head-to-head
C4 regiospecific with 1.1 eq NBS
C5 non-selective, requires ≥2.2 eq
Supports C4-bromomethyl synthetic access with higher selectivity
Computational model: C4 radical more stable than C5
Radical bromination Regioselective synthesis Thiazole functionalization

Leaving-Group Reactivity in SN2 Alkylation

The reactivity of halomethyl-thiazoles in SN2 reactions follows the established leaving-group order: iodide > bromide > chloride [1]. 4-(Bromomethyl)-5-methylthiazole (Br as leaving group) exhibits faster nucleophilic displacement kinetics than 4-(chloromethyl)-5-methylthiazole (Cl as leaving group), enabling shorter reaction times and lower temperatures for amine, thiolate, and alkoxide couplings. Compared with 4-(iodomethyl)-5-methylthiazole (I as leaving group), the bromomethyl analog offers superior bench stability, reduced light sensitivity, and simpler purification protocols, while retaining adequate reactivity for most synthetic applications . The iodomethyl analog is also substantially less commercially available, with limited vendor listings and no bulk supply options identified [2].

Leaving-group reactivity SN2
Class-level
I⁻ > Br⁻ > Cl⁻
Br offers midpoint reactivity and commercial availability
Bromide balances substitution rate and practical handling
Iodide analog limited in supply; chloride slower kinetics
Nucleophilic substitution Leaving group ability Alkyl halide reactivity

Photocaging Prodrug Warhead Geometry

In a 2023 study on thiazole-derived fluorophores for photocaging, the C5-methyl group of an arylidene-thiazole scaffold was oxidatively converted to CH₂Br (4-(bromomethyl)-5-methylthiazole substructure) as the key electrophilic intermediate [1]. This bromomethyl functionality was used to install photoreleasable carboxylate prodrug moieties (benzoic acid models) via nucleophilic displacement. The resulting photocourier molecules demonstrated successful light-triggered carboxylate release, as confirmed by UV-Vis and fluorescence monitoring [1]. The C4-bromomethyl position is specifically required for this application because the subsequent CH₂O-(C=O)-R linkage positions the cargo at the optimal distance from the fluorophore core for efficient through-bond energy transfer; relocating the bromomethyl group to the C2 or C5 position would alter the photophysical coupling geometry and is predicted to reduce photorelease quantum yield [2].

Photocaging prodrug warhead
Cross-study comparable
C4-CH₂Br used to install carboxylate cargo; successful light-triggered release
C4 positioning required for donor–acceptor geometry in photocleavage
C2 or C5 isomers predicted to reduce photorelease efficiency
Photocaging Prodrug design Fluorophore conjugation Photochemistry

Predicted Physicochemical Properties vs. Isomers

Predicted physicochemical data (ACD/Labs) provide quantitative differentiation of 4-(bromomethyl)-5-methylthiazole from its closest synthetic alternatives. The target compound has a predicted boiling point of 240.0±25.0 °C, approximately 13 °C higher than the chloromethyl analog (226.7±25.0 °C) and 24 °C higher than the 2-(bromomethyl)-5-methylthiazole positional isomer (216.1±23.0 °C) . Density is predicted at 1.629±0.06 g/cm³, identical within error to the 2-bromomethyl isomer (1.629±0.06 g/cm³) but substantially higher than the chloromethyl analog (1.271±0.06 g/cm³), reflecting the greater atomic mass of bromine . These differences have practical implications for distillation-based purification, solvent extraction, and chromatographic method development in preparative-scale synthesis.

Predicted physicochemical properties
Data to verify
ΔBP +13.3 °C (vs Cl), +23.9 °C (vs 2-Br)
ΔDensity +0.358 g/cm³ vs Cl
ΔpKa −1.32 vs 2-Br isomer
Informs solvent selection and distillation parameters
ACD/Labs predicted values; experimental confirmation advised
Physicochemical properties Boiling point Density pKa

Procurement-Driven Application Scenarios


Fragment-Based Drug Discovery Libraries

The C4-bromomethyl group undergoes facile SN2 displacement with primary and secondary amines to generate diverse 4-(aminomethyl)-5-methylthiazole analogs. This scaffold positions the amine substituent at a defined distance from the thiazole ring, a geometric feature that fragment-based drug discovery (FBDD) campaigns have shown to be critical for engaging specific protein binding pockets [1]. The C5-methyl group simultaneously provides a fixed steric anchor, reducing conformational entropy upon target binding relative to des-methyl analogs [2]. Researchers procuring this compound for FBDD library synthesis can exploit the regiospecific synthetic access to the C4-bromomethyl pattern demonstrated by the Arrieta et al. computational study [3].

Photocaged Prodrug Conjugation

As demonstrated by Gagarin et al. (2023), the CH₂Br group serves as the electrophilic anchor point for installing carboxylate-containing drug cargo onto a thiazole-based fluorophore platform via nucleophilic displacement, generating photocaged prodrugs that release the active payload upon light irradiation [1]. The C4-bromomethyl substitution is specifically required in this architecture to maintain proper donor–acceptor geometry for efficient photocleavage [2]. This application is relevant for medicinal chemistry and chemical biology groups developing spatiotemporally controlled therapeutic agents.

Kinase Inhibitor Intermediate Synthesis

2-Aryl-5-methylthiazole scaffolds linked to basic head groups have been established as novel ATP-competitive FGFR-1 inhibitors with IC₅₀ values in the low micromolar to nanomolar range [1]. Although the parent compound is not itself a kinase inhibitor, 4-(bromomethyl)-5-methylthiazole serves as the strategic intermediate for introducing diverse aryl, heteroaryl, or amino substituents at the C4 position via Suzuki, Sonogashira, or Buchwald–Hartwig couplings after initial nucleophilic displacement of the bromide [2]. The C5-methyl group is a conserved pharmacophoric element in these inhibitor series, making this compound the preferred starting material over des-methyl or C5-ethyl analogs [1].

Medicinal Chemistry Building Block Procurement

As a versatile small-molecule scaffold, 4-(bromomethyl)-5-methylthiazole is listed by multiple ISO-certified suppliers (MolCore, Chemenu, AKSci) at 95–98% purity with storage at 2–8 °C [1][2]. Its predicted boiling point (240 °C) and density (1.63 g/cm³) are documented, enabling informed solvent selection for both reaction setup and purification [3]. The compound is classified for R&D use as a thiazole building block, with the broad therapeutic relevance of thiazole derivatives (antibacterial, antiretroviral, antifungal, antiallergic, antihypertensive, analgesic, and CNS applications) providing multiple potential hit-to-lead pathways [2].

Application
Selection Property
Validation Focus
Fragment-based library synthesis
C4-methylene electrophilic spacer
Regiospecific substitution; amine coupling efficiency
Photocaged prodrug conjugation
C4-bromomethyl for donor–acceptor geometry
Photorelease quantum yield; spatial orientation
Kinase inhibitor intermediate
C5-methyl pharmacophore retention
FGFR-1 scaffold extension at C4 position
Medicinal chemistry building block
High-purity research supply
Storage stability, purity consistency
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